Benzo(a)pyrene-3-O-glucuronide
Overview
Description
Benzo(a)pyrene-3-O-glucuronide is a glucuronide conjugate and metabolite of the carcinogen Benzopyrene . It has a molecular formula of C26H20O7 and a molecular weight of 444.43 .
Molecular Structure Analysis
The molecular structure of Benzo(a)pyrene-3-O-glucuronide consists of a benzo[a]pyrene moiety linked to a glucuronic acid moiety . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
Benzo(a)pyrene-3-O-glucuronide is a yellow solid . It has a molecular weight of 444.43 . Further physical and chemical properties are not provided in the available resources.Scientific Research Applications
Environmental Toxicology
Benzo(a)pyrene-3-O-glucuronide is studied for its role in environmental toxicology, particularly in understanding the bioavailability and accumulation of benzo(a)pyrene (BaP) in ecosystems. Research has focused on how this compound, as a metabolite of BaP, interacts with soil and plant properties, influencing the phytoavailability of BaP in environmental settings .
Cancer Research
In cancer research, benzo(a)pyrene-3-O-glucuronide is significant due to its mutagenic potential. Studies have investigated how its metabolites bind to DNA, which can lead to mutations and potentially cancer. The enzymatic hydrolysis of this compound and its interaction with DNA is a key area of study .
Bioaugmentation
The compound’s role in bioaugmentation is explored to enhance the degradation of BaP in contaminated environments. Research has been conducted on the effectiveness of microbial consortia in degrading BaP, with benzo(a)pyrene-3-O-glucuronide being a critical factor in assessing the degradation process .
Pharmacokinetics
Understanding the pharmacokinetics of benzo(a)pyrene-3-O-glucuronide involves studying its formation, distribution, metabolism, and excretion. This includes examining how it is processed by enzymes like β-glucuronidase and its subsequent effects on the body .
Enzyme Interaction Studies
The interaction between benzo(a)pyrene-3-O-glucuronide and various enzymes such as β-glucuronidase and glucuronosyl transferase is crucial for understanding its metabolic pathways. Research has looked into how different factors, like long-chain fatty acids, can inhibit these enzymatic processes .
Analytical Chemistry
In analytical chemistry, benzo(a)pyrene-3-O-glucuronide serves as an important analytical standard for detecting and quantifying BaP metabolites in biological samples. This aids in environmental monitoring and assessing exposure risks .
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O7/c27-21-22(28)24(25(30)31)33-26(23(21)29)32-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21-24,26-29H,(H,30,31)/t21-,22-,23+,24-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYHOQLSWMWVSY-TYUWDEHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209012 | |
Record name | Benzo(a)pyrene-3-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60262-81-9 | |
Record name | Benzo(a)pyrene-3-O-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060262819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene-3-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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